molecular formula C5H7N3O B1323081 3,4-二氨基吡啶-2-醇 CAS No. 33631-02-6

3,4-二氨基吡啶-2-醇

货号: B1323081
CAS 编号: 33631-02-6
分子量: 125.13 g/mol
InChI 键: BHTKBUHNIZPKSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Diaminopyridin-2-ol is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Diaminopyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diaminopyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

钾离子通道阻滞剂

3,4-二氨基吡啶已被发现是乌贼轴突膜中钾离子通道的一种高效且选择性阻滞剂,其效力约为 4-氨基吡啶的 50 倍。这一特性使其成为研究膜离子通道的宝贵工具 (Kirsch & Narahashi, 1978)

稳定性和降解研究

3,4-二氨基吡啶的稳定性研究(离子化和非离子化形式)表明,与分子形式相比,盐形式在氧化应激条件下更稳定。这一发现对于药物制剂和药物开发至关重要 (Raust et al., 2007)

合成和表征

3,4-二氨基吡啶参与了潜在抗癌剂的合成,特别是咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶,突出了其在药物化学中的潜力 (Temple et al., 1987)

酰基转移催化剂

3,4-二氨基吡啶的衍生物已被合成并评估为酰基转移反应的催化剂。这些发现对于有机合成和催化领域具有重要意义 (Held, Xu & Zipse, 2007)

晶体结构和固态性质

对 3,4-二氨基吡啶双氢磷酸盐的晶体结构和固态性质的研究,特别是与其他二氨基吡啶盐的比较,有助于理解其物理和化学性质,这对于药物开发至关重要 (Mahé et al., 2013)

席夫碱合成

3,4-二氨基吡啶已被用于不对称席夫碱的合成,为有机和超分子化学领域提供了见解 (Opozda et al., 2006)

光谱和结构阐明

通过光谱和结构阐明对 3,4-二氨基吡啶及其氢酒石酸盐的研究扩展了对其化学性质的理解。这些信息对于科学研究和药物应用都至关重要 (Koleva et al., 2008)

非谐振动分析

通过密度泛函理论计算对 3,4-二氨基吡啶进行非谐振动分析,提供了有关其分子结构和振动性质的详细信息。此类研究在理论和计算化学领域至关重要 (Karpagam et al., 2010)

作用机制

Target of Action

3,4-Diaminopyridin-2-ol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of the action potential in neurons. By blocking these channels, Amifampridine prolongs the action potential and increases presynaptic calcium concentrations .

Mode of Action

Amifampridine acts as a quaternary ammonium compound that blocks presynaptic potassium channels . This blockade subsequently prolongs the action potential and increases presynaptic calcium concentrations . The increased calcium concentration then enhances the release of acetylcholine, a neurotransmitter, at the neuromuscular junction .

Biochemical Pathways

The primary biochemical pathway affected by Amifampridine involves the release of acetylcholine at the neuromuscular junction . In Lambert-Eaton myasthenic syndrome (LEMS), antibodies against presynaptic P/Q-type voltage-gated calcium channels lead to decreased presynaptic calcium levels and reduced release of acetylcholine . By blocking potassium channels, Amifampridine prolongs the action potential, leading to increased calcium influx and enhanced acetylcholine release .

Pharmacokinetics

Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . About 19% of the total renally-excreted dose is in the parent drug form, and about 74-81.7% of the dose is in its metabolite form . The pharmacokinetics and systemic exposure to Amifampridine are affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype .

Result of Action

The primary result of Amifampridine’s action is the improvement of symptoms in patients with LEMS . In phase III clinical trials of adult patients with LEMS, treatment with Amifampridine significantly improved symptoms of LEMS compared to placebo . Specifically, the quantitative myasthenia gravis (QMG) score showed a significant decrease (improvement) of 2.76 points . Moreover, the overall mean compound muscle action potentials (CMAP) amplitude improved significantly .

Action Environment

The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic variations in NAT enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine

安全和危害

3,4-Diaminopyridin-2-ol is classified as hazardous. It is toxic in contact with skin, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is fatal if swallowed or inhaled .

生化分析

Biochemical Properties

3,4-Diaminopyridin-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with voltage-gated potassium channels, where it acts as a blocker. This interaction prolongs the action potential and increases presynaptic calcium concentrations, which in turn enhances neurotransmitter release . Additionally, 3,4-Diaminopyridin-2-ol interacts with presynaptic nerve terminals, influencing the release of neurotransmitters such as acetylcholine .

Cellular Effects

3,4-Diaminopyridin-2-ol has notable effects on various types of cells and cellular processes. It influences cell function by enhancing neurotransmitter release, which is crucial for neuromuscular transmission. This compound has been shown to improve muscle strength and reduce symptoms in patients with Lambert-Eaton myasthenic syndrome by increasing the amplitude of compound muscle action potentials . Furthermore, 3,4-Diaminopyridin-2-ol affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of voltage-gated potassium channels .

Molecular Mechanism

The molecular mechanism of 3,4-Diaminopyridin-2-ol involves its action as a voltage-gated potassium channel blocker. By blocking these channels, it prolongs the action potential and increases presynaptic calcium concentrations, leading to enhanced neurotransmitter release . This compound also interacts with presynaptic nerve terminals, facilitating the release of acetylcholine and other neurotransmitters . These interactions result in improved neuromuscular transmission and muscle strength.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Diaminopyridin-2-ol have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation . Long-term studies have shown that 3,4-Diaminopyridin-2-ol can maintain its therapeutic effects on cellular function, particularly in improving muscle strength and neuromuscular transmission . Continuous monitoring and appropriate dosing are essential to ensure sustained efficacy.

Dosage Effects in Animal Models

The effects of 3,4-Diaminopyridin-2-ol vary with different dosages in animal models. At lower doses, the compound effectively enhances neuromuscular transmission and improves muscle strength without significant adverse effects . At higher doses, 3,4-Diaminopyridin-2-ol can cause toxic effects, including seizures and other neurological symptoms . It is crucial to determine the optimal dosage to balance therapeutic benefits and minimize adverse effects.

Metabolic Pathways

3,4-Diaminopyridin-2-ol is involved in various metabolic pathways, primarily through its interaction with enzymes such as N-acetyltransferase . This enzyme is responsible for the acetylation of the compound, which affects its overall metabolic activity and clearance from the body . The metabolic pathways of 3,4-Diaminopyridin-2-ol also influence its effects on metabolic flux and metabolite levels, contributing to its therapeutic efficacy and potential side effects .

Transport and Distribution

Within cells and tissues, 3,4-Diaminopyridin-2-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, particularly in the neuromuscular junctions . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach the presynaptic nerve terminals to enhance neurotransmitter release .

Subcellular Localization

The subcellular localization of 3,4-Diaminopyridin-2-ol is primarily in the presynaptic nerve terminals, where it exerts its effects on neurotransmitter release . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to voltage-gated potassium channels to block them effectively . Additionally, post-translational modifications and targeting signals may direct 3,4-Diaminopyridin-2-ol to specific compartments or organelles within the cells .

属性

IUPAC Name

3,4-diamino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTKBUHNIZPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633930
Record name 3,4-Diaminopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33631-02-6
Record name 3,4-Diaminopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diaminopyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。